Diethyl 2,5-Dioxahexanedioate

Description

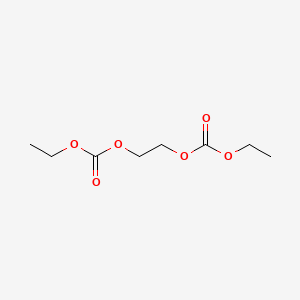

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxycarbonyloxyethyl ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNUAGYBVSQRFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCCOC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00524630 | |

| Record name | Ethane-1,2-diyl diethyl biscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35466-87-6 | |

| Record name | Ethane-1,2-diyl diethyl biscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00524630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Diethyl 2,5-Dioxahexanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Diethyl 2,5-Dioxahexanedioate

This compound, also known by synonyms such as Ethylene glycol bis(ethyl carbonate), is an organic compound with the molecular formula C₈H₁₄O₆. Structurally, it is the diethyl ester of 2,5-dioxahexanedioic acid, featuring a central ethylene glycol core flanked by two ethyl carbonate groups. This unique structure, combining ether and carbonate functionalities, imparts specific chemical characteristics that make it a molecule of interest in various scientific domains, from materials science to synthetic chemistry. While its dimethyl analog, Dimethyl 2,5-Dioxahexanedioate, has seen more extensive study, particularly as an electrolyte solvent in next-generation lithium-ion batteries, the properties of the diethyl ester suggest analogous and potentially advantageous applications.[1]

This guide will delve into the fundamental chemical and physical properties of this compound, provide a detailed synthesis protocol, explore its spectroscopic signature, and discuss its known and potential applications, with a focus on providing a practical and authoritative resource for the scientific community.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. This section outlines the key physical and chemical characteristics of this compound.

Core Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₆ | |

| Molecular Weight | 206.19 g/mol | |

| CAS Number | 35466-87-6 | |

| IUPAC Name | This compound | |

| Synonyms | Ethylene glycol bis(ethyl carbonate), Aethylenglykol-bis-aethylcarbonat |

Physical Properties

The physical state and constants of this compound are critical for its handling, storage, and use in various experimental setups.

| Property | Value | Source |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 227 °C | |

| Density | 1.15 g/cm³ | |

| Flash Point | 101.193 °C | |

| Refractive Index | 1.426 |

Synthesis and Purification

The reliable synthesis of this compound is crucial for its availability in research. The following protocol is based on established chemical principles and literature precedents.

Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of ethylene glycol with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

Ethylene glycol

-

Ethyl chloroformate

-

Pyridine (or another suitable base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethylene glycol in anhydrous diethyl ether.

-

Addition of Base: Add pyridine to the solution and cool the mixture in an ice bath.

-

Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Workup:

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

Wash the filtrate with a saturated aqueous sodium bicarbonate solution to remove any remaining acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide definitive structural information.

-

¹H NMR: The ¹H NMR spectrum is expected to show a triplet corresponding to the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and a singlet for the central ethylene bridge protons. A reference to the ¹H NMR spectrum can be found on ChemicalBook.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbons of the ethylene bridge and the ethyl groups, and the methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the carbonate groups (typically around 1750 cm⁻¹) and C-O stretching of the ether and ester functionalities. The identification of this compound as a decomposition product of ethylene carbonate-based electrolytes has been confirmed by Fourier Transform Infrared (FTIR) Spectroscopy.[2]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z 206, corresponding to the molecular weight of the compound.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the presence of the carbonate functional groups.

-

Hydrolysis: Like other esters, it is susceptible to hydrolysis under both acidic and basic conditions to yield ethylene glycol, ethanol, and carbon dioxide.

-

Transesterification: It can undergo transesterification reactions in the presence of other alcohols, leading to the exchange of the ethyl groups.

-

Stability: The compound is generally stable under neutral conditions but should be stored in a cool, dry place away from strong acids and bases to prevent degradation.

Applications and Research Interest

While specific applications in drug development are not yet widely documented, the chemical properties of this compound suggest its potential utility in several areas of research.

Polymer Chemistry

The difunctional nature of this compound makes it a potential monomer or cross-linking agent in the synthesis of polyesters and polycarbonates. Its ether linkage can impart flexibility to the polymer backbone. The dimethyl analog is noted for its use in the development of polymers.[1]

Electrolyte Formulations

The study of this compound as a decomposition product in lithium-ion battery electrolytes is a significant area of research.[2] Understanding its formation and effect on battery performance is crucial for developing more stable electrolyte systems. Its structural similarity to the more studied Dimethyl 2,5-Dioxahexanedioate, which is explored as a high-voltage electrolyte solvent, suggests that the diethyl ester could also have applications in this field.[1]

Organic Synthesis

As a difunctional molecule, it can serve as a building block in organic synthesis for the introduction of the -O-CH₂-CH₂-O- moiety with terminal carbonate groups, which can be further functionalized.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

General Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.

Conclusion

This compound is a molecule with a unique combination of ether and carbonate functionalities. While it has been identified as a component in electrolyte decomposition, its potential as a building block in polymer chemistry and organic synthesis remains an area for further exploration. This guide has provided a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an outline of its current and potential applications. It is our hope that this technical resource will be of value to researchers and scientists working at the forefront of chemical innovation.

References

-

LookChem. (n.d.). Cas 88754-66-9, 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]

-

Shi, F., Zhao, H., Liu, G., Ross, P. N., Somorjai, G. A., & Komvopoulos, K. (2014). Identification of Diethyl 2,5-Dioxahexane Dicarboxylate and Polyethylene Carbonate as Decomposition Products of Ethylene Carbonate Based Electrolytes by Fourier Transform Infrared Spectroscopy. The Journal of Physical Chemistry C, 118(27), 14732–14738. [Link]

- Google Patents. (n.d.). US11757130B2 - Additive for non-aqueous electrolyte solution, non-aqueous electrolyte solution, and non-aqueous electrolyte solution battery.

-

PubChem. (n.d.). Diethyl-2,5-dioxahexane dicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US20220109187A1 - Lithium ion battery electrolyte additive.

- Google Patents. (n.d.). EP3604276A1 - New components for electrolyte compositions.

-

ChemSrc. (2024, January 12). 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6. Retrieved from [Link]

- Google Patents. (n.d.). CN1083414C - One-step synthesizing process of 2,5-dimethyl-2,5-hexanediol.

Sources

- 1. Buy 2,5-Dioxahexanedioic Acid Dimethyl Ester | 88754-66-9 [smolecule.com]

- 2. Identification of Diethyl 2,5-Dioxahexane Dicarboxylate and Polyethylene Carbonate as Decomposition Products of Ethylene Carbonate Based Electrolytes by Fourier Transform Infrared Spectroscopy [escholarship.org]

- 3. Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of Diethyl 2,5-Dioxahexanedioate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to Diethyl 2,5-Dioxahexanedioate, a valuable diester with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the core principles of the primary synthesis methodologies, offering detailed experimental protocols and insights into the rationale behind procedural choices. Emphasis is placed on the Williamson ether synthesis and the direct esterification of diglycolic acid, with a discussion of modern advancements such as phase-transfer catalysis. Alternative synthetic strategies are also explored to provide a well-rounded perspective. This guide aims to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound, also known as diethyl diglycolate, is a linear diester characterized by two ethyl ester groups and an ether linkage. Its unique structural features make it a versatile building block in organic synthesis. While its dimethyl analog, Dimethyl 2,5-Dioxahexanedioate, has garnered significant attention for its potential as an electrolyte solvent in next-generation lithium-ion batteries, the diethyl variant serves as a crucial intermediate in the synthesis of more complex molecules and polymers.[1] The presence of both ether and ester functionalities allows for a range of chemical transformations, making it a target of interest for synthetic chemists.

This guide will provide a detailed exploration of the most common and effective methods for the synthesis of this compound, with a focus on practical application and theoretical understanding.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2][3] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3] In the context of this compound synthesis, this pathway can be adapted by reacting a salt of ethylene glycol with ethyl chloroacetate.

Mechanistic Rationale

The reaction proceeds via the deprotonation of ethylene glycol by a strong base to form the glycolate dianion, a potent nucleophile. This dianion then undergoes a bimolecular nucleophilic substitution with two equivalents of ethyl chloroacetate. The chloride ion serves as the leaving group, resulting in the formation of the desired diester.

The choice of a primary alkyl halide (ethyl chloroacetate) is critical to favor the SN2 mechanism and minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary alkyl halides.[2]

Caption: Williamson Ether Synthesis Pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Ethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl chloroacetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.

-

Formation of the Alkoxide: The flask is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF. The flask is cooled in an ice bath, and a solution of ethylene glycol (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

-

Nucleophilic Substitution: The reaction mixture is cooled again to 0°C, and ethyl chloroacetate (2.2 equivalents) is added dropwise. The reaction is then heated to reflux and maintained for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.

Alternative Synthesis Pathway: Direct Esterification of Diglycolic Acid

An alternative and straightforward approach to this compound is the Fischer esterification of diglycolic acid with ethanol in the presence of an acid catalyst. This method is often favored for its simplicity and the ready availability of the starting materials.

Mechanistic Considerations

The Fischer esterification is a reversible acid-catalyzed reaction. The mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. To drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Caption: Direct Esterification of Diglycolic Acid.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Diglycolic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: A round-bottom flask is charged with diglycolic acid (1.0 equivalent), a large excess of absolute ethanol (e.g., 10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops). The flask is fitted with a Dean-Stark apparatus and a reflux condenser.

-

Esterification: The reaction mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester. The reaction is continued until no more water is collected.

-

Workup: The reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. The organic layer is then washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation. A Chinese patent describes a similar esterification of thiodiglycolic acid with ethanol using toluene as a water-carrying agent and sulfuric acid as a catalyst, with the reaction proceeding at reflux for 6 hours.[4]

Advanced Synthesis Technique: Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases.[5] In the context of the Williamson ether synthesis, PTC can offer significant advantages, including milder reaction conditions, the use of aqueous bases, and often higher yields.[3][6]

The Principle of Phase-Transfer Catalysis in Ether Synthesis

A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile (in this case, the glycolate anion) from the aqueous phase to the organic phase where the alkyl halide is located. This overcomes the insolubility of the reactants and accelerates the reaction.

Caption: Phase-Transfer Catalysis Workflow for Ether Synthesis.

Comparative Analysis of Synthesis Pathways

| Parameter | Williamson Ether Synthesis | Direct Esterification | Phase-Transfer Catalysis |

| Starting Materials | Ethylene glycol, Ethyl chloroacetate, Strong base (e.g., NaH) | Diglycolic acid, Ethanol, Acid catalyst | Ethylene glycol, Ethyl chloroacetate, Aqueous base, PTC catalyst |

| Reaction Conditions | Anhydrous, often requires reflux | Reflux with water removal | Biphasic, often milder temperatures |

| Advantages | Good for constructing specific ether linkages | Atom economical, readily available starting materials | Milder conditions, no need for anhydrous solvents, potentially higher yields |

| Disadvantages | Requires strong, hazardous bases; anhydrous conditions | Reversible reaction, requires driving equilibrium | Catalyst cost, potential for side reactions |

| Industrial Scalability | Feasible, but requires careful handling of reagents | Highly scalable and commonly used for ester production | Increasingly used in industrial processes for its efficiency and greener profile |

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 35466-87-6 | [7] |

| Molecular Formula | C₈H₁₄O₆ | [7] |

| Molecular Weight | 206.19 g/mol | [7] |

| Boiling Point | 227 °C | [8] |

| Density | 1.15 g/cm³ | [8] |

| Refractive Index | 1.4160-1.4180 | [8] |

| ¹H NMR (CDCl₃) | δ 4.36 (s, 4H), 4.21 (q, J=7.2 Hz, 4H), 1.31 (t, J=7.2 Hz, 6H) | [9] |

Note: Further spectroscopic data (¹³C NMR, IR, MS) should be obtained from experimental analysis or specialized databases. A certificate of analysis for a commercial sample confirms the structure via ¹H NMR and GC-MS.[10]

Safety and Handling

Detailed safety information for this compound can be found in its Safety Data Sheet (SDS). As a general laboratory chemical, standard safe handling practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

The reagents used in the synthesis pathways also pose specific hazards. Sodium hydride is a highly flammable solid that reacts violently with water. Ethyl chloroacetate is a lachrymator and is toxic. Concentrated sulfuric acid is highly corrosive. Appropriate precautions must be taken when handling these materials.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the Williamson ether synthesis and the direct esterification of diglycolic acid being the most prominent. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the laboratory's capabilities. The application of phase-transfer catalysis presents a modern and efficient alternative that aligns with the principles of green chemistry. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize and utilize this versatile chemical compound in their work.

References

- Aladdin Scientific Corporation. (2025).

-

PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]

-

ResearchGate. (n.d.). Williamson ether synthesis | Request PDF. Retrieved from [Link]

- CN104497006A - Preparation method for 3,4-ethylenedioxythiophene - Google Patents. (n.d.).

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Rakesh Devidas Amrutkar et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). Retrieved from [Link]

Sources

- 1. Buy 2,5-Dioxahexanedioic Acid Dimethyl Ester | 88754-66-9 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. CN104497006A - Preparation method for 3,4-ethylenedioxythiophene - Google Patents [patents.google.com]

- 5. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. 35466-87-6 | CAS DataBase [m.chemicalbook.com]

- 9. 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER(35466-87-6) 1H NMR spectrum [chemicalbook.com]

- 10. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

An In-Depth Technical Guide to Diethyl 2,5-Dioxahexanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,5-Dioxahexanedioate, also known as ethylene glycol bis(ethyl carbonate), is a symmetrical dicarbonate ester with emerging significance in various scientific fields, including polymer chemistry and as a potential component in pharmaceutical formulations. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug development. Safety protocols and spectral data are also detailed to support laboratory research and application development.

Introduction

This compound (CAS No. 35466-87-6) is an organic compound characterized by a central ethylene glycol core flanked by two ethyl carbonate groups. Its unique ether-ester structure imparts properties that make it a subject of interest as a biodegradable linker, a plasticizer in drug delivery systems, and a versatile intermediate in organic synthesis. This document serves as a technical resource for professionals engaged in research and development, providing in-depth information on the fundamental aspects of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 35466-87-6 | [1] |

| Molecular Formula | C₈H₁₄O₆ | [1] |

| Molecular Weight | 206.19 g/mol | [1] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 227 °C | [4] |

| Density | 1.15 g/cm³ | [4] |

| Flash Point | 101.193 °C | [4] |

| Refractive Index | 1.426 | [4] |

| Solubility | Soluble in common organic solvents. | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes, with the reaction of ethylene glycol with ethyl chloroformate or the transesterification of ethylene carbonate with ethanol being the most common approaches.

Synthesis via Ethylene Glycol and Ethyl Chloroformate

This method involves the direct acylation of ethylene glycol with ethyl chloroformate, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol:

-

To a stirred solution of ethylene glycol (1 equivalent) and pyridine (2.2 equivalents) in a suitable solvent such as dichloromethane or diethyl ether at 0 °C, slowly add ethyl chloroformate (2.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.

-

Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis via Transesterification

Transesterification of ethylene carbonate with ethanol presents an alternative route, often favored for its atom economy.[6][7][8] This reaction is typically catalyzed by a base or an acid.[9]

Reaction Scheme:

Figure 2: Transesterification route to this compound.

Experimental Protocol:

-

Combine ethylene carbonate and a large excess of ethanol in a reaction vessel equipped with a distillation apparatus.

-

Add a catalytic amount of a suitable catalyst, such as sodium ethoxide or a strong acid.

-

Heat the reaction mixture to reflux. The reaction temperature is typically between 50 to 180 °C.[7][8]

-

Continuously remove the lower-boiling ethanol by distillation to drive the equilibrium towards the products.

-

Monitor the reaction progress by GC or NMR spectroscopy.

-

After the reaction is complete, neutralize the catalyst (if necessary).

-

Remove the excess ethanol under reduced pressure.

-

Purify the resulting mixture of this compound and ethylene glycol by vacuum distillation.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is primarily dictated by its carbonate ester functionalities.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis to yield ethylene glycol, ethanol, and carbon dioxide.[5] The rate of hydrolysis is dependent on pH and temperature.

Hydrolysis Pathway:

Figure 3: Stepwise hydrolysis of this compound.

Transesterification

This compound can undergo transesterification with other alcohols in the presence of an acid or base catalyst. This reaction is reversible and can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products.

Nucleophilic Acyl Substitution

The carbonyl carbons of the carbonate groups are electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the use of this compound as a building block in the synthesis of more complex molecules, such as polymers and heterocycles.[10][11]

Applications in Drug Development

The unique properties of this compound make it a candidate for several applications in the pharmaceutical sciences.

Biodegradable Linker

The susceptibility of the carbonate ester bonds to hydrolysis suggests that this compound could serve as a biodegradable linker in drug-polymer conjugates.[10][12] By covalently attaching a drug molecule to a polymer backbone via this linker, a prodrug can be formed that releases the active pharmaceutical ingredient (API) upon hydrolysis in a physiological environment.

Plasticizer in Pharmaceutical Coatings

Plasticizers are added to polymer formulations to increase their flexibility and durability.[13][14] this compound's structure, with its flexible ethylene glycol core and ester groups, suggests its potential use as a plasticizer in film coatings for tablets and other solid dosage forms.[15] This can influence the drug release profile from controlled-release formulations.[16]

Component of Controlled-Release Formulations

As a component of a polymer matrix, this compound can influence the degradation rate of the matrix and, consequently, the release kinetics of an embedded drug. Its hydrolysis products, ethylene glycol and ethanol, are generally considered biocompatible at low concentrations.[17][18]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): δ 4.36 (q, J = 7.1 Hz, 4H), 4.21 (s, 4H), 1.31 (t, J = 7.1 Hz, 6H).[5]

-

¹³C NMR (Predicted): Based on the chemical shifts of diethyl carbonate and ethylene glycol, the predicted ¹³C NMR spectrum would show signals around δ 155 ppm (C=O), δ 68 ppm (-O-CH₂-CH₂-O-), δ 64 ppm (-O-CH₂-CH₃), and δ 14 ppm (-CH₃).[6][7][19]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band around 1740-1750 cm⁻¹ corresponding to the C=O stretching of the carbonate groups, and C-O stretching bands in the region of 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be used to confirm the molecular weight of the compound. The fragmentation pattern would likely show losses of ethoxycarbonyl and ethylene glycol fragments.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile chemical with a range of properties that make it a valuable tool for researchers in organic synthesis, polymer chemistry, and pharmaceutical development. Its potential as a biodegradable linker and a component in controlled-release drug delivery systems warrants further investigation. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for scientists and professionals in the field.

References

- The Use of 13C N.M.R.

- 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6 | Chemsrc. (2024-01-12).

- Ethylene glycol(107-21-1) 13C NMR spectrum - ChemicalBook.

- Tom FA de Greef, Marko ML Nieuwenhuizen, Patrick JM Stals, Carel FC Fitié, Anja RA Palmans, Rint P. Sijbesma and EW Meijer - The Royal Society of Chemistry.

- Ethylene glycol(107-21-1) 13C NMR spectrum - ChemicalBook.

- Diethyl carbonate(105-58-8) 13C NMR spectrum - ChemicalBook.

- DIETHYL CARBON

- S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t - Paulusse Research Group.

- Diethyl 2,5-Dioxahexanedio

- Study on homogeneous transesterification of ethylene carbon

- In vivo biocompatibility and biodegradation of poly(ethylene carbon

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16).

- In vivo biocompatibility and biodegradation of poly(ethylene carbon

- Dimethyl 2,5-Dioxahexanedio

- Dimethyl 2,5-Dioxahexanedioate | 88754-66-9 | Tokyo Chemical Industry Co., Ltd.(APAC).

- US4663477A - Process for the hydrolysis of dialkyl carbonates - Google P

- (PDF)

- Plasticizer Excipients - CD Formul

- Polymeric conjug

- WO2021043743A1 - Process and system for the production of ethylene carbonate and/or ethylene glycol - Google P

- Diethyl 2,5-Dioxahexanedio

- Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed.

- Diethyl 2,5-Dioxahexanedio

- Diethyl 2,5-Dioxahexanedio

- Controlled Release Film Forming Systems in Drug Delivery: The Potential for Efficient Drug Delivery - MDPI. (2019-06-20).

Sources

- 1. Cytocompatible Poly(ethylene glycol)-co-polycarbonate Hydrogels Crosslinked by Copper-free, Strain-promoted “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sustainable synthesis of diethyl carbonate from carbon dioxide and ethanol featuring acetals as regenerable dehydrating agents - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00367A [pubs.rsc.org]

- 3. Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cetjournal.it [cetjournal.it]

- 5. framochem.com [framochem.com]

- 6. Ethylene glycol(107-21-1) 13C NMR [m.chemicalbook.com]

- 7. Diethyl carbonate(105-58-8) 13C NMR spectrum [chemicalbook.com]

- 8. paulussegroup.com [paulussegroup.com]

- 9. ETHYLENE GLYCOL MONO-P-TOLYL ETHER(15149-10-7) 13C NMR spectrum [chemicalbook.com]

- 10. This compound [myskinrecipes.com]

- 11. This compound [myskinrecipes.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. CN105503529B - Method for preparing ethyl glycol by hydrolysis of ethylene carbonate - Google Patents [patents.google.com]

- 14. US5350862A - Process for the preparation of ethylene glycol carbonate - Google Patents [patents.google.com]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. Dimethyl 2,5-Dioxahexanedioate | C6H10O6 | CID 263025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. In vivo biocompatibility and biodegradation of poly(ethylene carbonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biocompatibility of poly(ethylene glycol)-based hydrogels in the brain: an analysis of the glial response across space and time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. connectsci.au [connectsci.au]

An In-Depth Technical Guide to the Molecular Structure and Applications of Diethyl 2,5-Dioxahexanedioate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Diethyl 2,5-Dioxahexanedioate, a versatile aliphatic dicarbonate. By delving into its molecular architecture, spectroscopic signature, synthesis, and reactivity, we aim to equip researchers and drug development professionals with the foundational knowledge to leverage this molecule in their respective fields. Particular emphasis is placed on its potential as a biodegradable building block and as a cleavable linker in advanced drug delivery systems.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C8H14O6, is a linear aliphatic dicarbonate. Its structure is characterized by a central ethylene glycol core flanked by two ethyl carbonate moieties. This symmetrical arrangement of polar carbonate groups and nonpolar ethyl chains imparts a unique balance of hydrophilicity and lipophilicity.

Conformational Analysis and 3D Structure

Diagram: Logical Relationship of Structural Features

Caption: Interplay of structural features in this compound.

Physicochemical Data

A compilation of key physicochemical properties for this compound and its close analog, Dimethyl 2,5-Dioxahexanedioate, is presented below for comparative analysis.

| Property | This compound | Dimethyl 2,5-Dioxahexanedioate |

| CAS Number | 35466-87-6 | 88754-66-9 |

| Molecular Formula | C8H14O6 | C6H10O6[1] |

| Molecular Weight | 206.19 g/mol | 178.14 g/mol |

| Appearance | Colorless Liquid | Colorless to Almost Colorless Clear Liquid[2] |

| Boiling Point | 227 °C | 220 °C |

| Density | 1.15 g/cm³ | 1.24 g/cm³[1] |

| Refractive Index | 1.426 | 1.4140-1.4170[1] |

| Calculated XLogP3 | 1.3 | 0.8 |

| Topological Polar Surface Area | 71.1 Ų | 71.1 Ų[3] |

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the chemically non-equivalent protons. The ethyl group protons will appear as a triplet (for the -CH₃) and a quartet (for the -O-CH₂-). The methylene protons of the ethylene glycol core will present as a singlet or a more complex multiplet depending on the solvent and resolution.

The ¹³C NMR spectrum will similarly show characteristic peaks for the methyl and methylene carbons of the ethyl groups, the methylene carbons of the ethylene glycol unit, and the carbonyl carbon of the carbonate groups.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the carbonate functional group, typically appearing in the region of 1740-1760 cm⁻¹. Other significant absorptions include the C-O stretching vibrations of the ester linkages.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will likely show a molecular ion peak (M⁺) at m/z 206. The fragmentation pattern is expected to be influenced by the cleavage of the C-O bonds and the loss of neutral fragments such as CO₂, ethylene, and ethanol.

Synthesis and Reactivity

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of ethylene glycol with an ethylating agent such as ethyl chloroformate in the presence of a base, or via a transesterification reaction. A plausible laboratory-scale synthesis is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of ethylene glycol and a suitable base (e.g., pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add ethyl chloroformate dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (to remove the base), water, and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Reactivity Profile

The reactivity of this compound is primarily centered around the electrophilic carbonyl carbons of the carbonate groups. It is susceptible to nucleophilic attack, leading to cleavage of the carbonate linkage.

-

Hydrolysis: In the presence of acid or base, the molecule can undergo hydrolysis to yield ethylene glycol, ethanol, and carbon dioxide. The ester linkages make it potentially biodegradable.

-

Transesterification: It can react with other alcohols in the presence of a suitable catalyst to exchange the ethyl groups.

-

Aminolysis: Reaction with amines can lead to the formation of carbamates, a reaction that is highly relevant in the context of bioconjugation.

Applications in Drug Development and Materials Science

The unique structural features of this compound make it an attractive molecule for applications in both drug development and materials science.

Potential as a Cleavable Linker in Prodrugs and ADCs

The carbonate functionality is known to be susceptible to enzymatic and/or pH-mediated cleavage in biological systems. This property makes the this compound scaffold a promising candidate for use as a cleavable linker in prodrug design and for antibody-drug conjugates (ADCs). By linking a therapeutic agent to a targeting moiety via this dicarbonate, it is possible to design drug delivery systems that release the active payload under specific physiological conditions, such as the acidic microenvironment of a tumor or in the presence of certain enzymes.

Signaling Pathway: Hypothetical Prodrug Activation

Caption: Conceptual pathway for the activation of a prodrug utilizing a cleavable linker.

Building Block for Biodegradable Polymers

Aliphatic polycarbonates are a class of biodegradable polymers with applications in the biomedical field. This compound can serve as a monomer or a comonomer in the synthesis of such polymers. The presence of the carbonate linkages in the polymer backbone allows for hydrolytic or enzymatic degradation into biocompatible products. Its dimethyl analog is already utilized in the development of polymers.[4]

Green Solvent and Electrolyte Component

The low toxicity and potential biodegradability of simple aliphatic carbonates suggest that this compound could be explored as a green solvent for certain applications. Furthermore, its dimethyl analog is being actively researched as a component of electrolytes for next-generation lithium-ion batteries, indicating potential applications in materials science beyond the biomedical field.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the closely related Dimethyl 2,5-Dioxahexanedioate suggests that it should be handled with standard laboratory precautions. It is a combustible liquid and should be stored in a cool, well-ventilated place away from heat and open flames. Protective gloves and eye protection should be worn during handling.

Conclusion

This compound is a molecule with a rich potential that is yet to be fully explored. Its straightforward synthesis, predictable reactivity, and the inherent biodegradability of its core structure position it as a valuable tool for researchers in both materials science and drug development. Further investigation into its specific biological properties and its performance as a linker in targeted drug delivery systems is warranted and could lead to significant advancements in these fields.

References

-

PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 88754-66-9, 2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Diethyl 2,5-Dioxahexanedioate (CAS 35466-87-6)

A Note to the Researcher: The following guide synthesizes the currently available public domain data for Diethyl 2,5-Dioxahexanedioate. It is important to note that this compound is not extensively characterized in peer-reviewed literature, and as such, in-depth application and protocol-specific information is limited. This document serves as a foundational reference, consolidating known properties and pointing towards potential areas of exploration based on related structures.

Part 1: Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

Synonyms: 2,5-Dioxahexanedioic Acid Diethyl Ester[3]

Molecular Structure:

Caption: 2D Structure of this compound

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C8H14O6 | [2][3][4] |

| Molecular Weight | 206.19 g/mol | [2][3][4] |

| Appearance | Colorless to Light yellow clear liquid | |

| Purity | >98.0% (GC) | [3] |

| Boiling Point | 227°C (lit.) | [3] |

| InChI | InChI=1S/C8H14O6/c1-3-11-7(9)13-5-6-14-8(10)12-4-2/h3-6H2,1-2H3 | [4] |

| SMILES | C(=O)(OCC)OCCOC(=O)OCC | [4] |

Part 2: Spectroscopic Data

While a comprehensive, publicly available spectral library for this compound is not readily found, ¹H NMR data has been published.

¹H NMR (300 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 4.359 | q | 4H | -O-CH₂-CH₃ |

| 4.212 | s | 4H | -O-CH₂-CH₂-O- |

| 1.314 | t | 6H | -O-CH₂-CH₃ |

Note: Data interpreted from available sources. Researchers should acquire and interpret their own analytical data for verification.

Part 3: Synthesis and Reactivity

Synthesis:

Detailed, peer-reviewed synthesis protocols for this compound are not prominently available in the scientific literature. However, based on its structure, a plausible synthetic route would involve the esterification of 2,5-Dioxahexanedioic acid with ethanol in the presence of an acid catalyst. Another potential route could be the reaction of ethyl glycolate with a suitable activating agent.

Caption: Plausible synthetic workflow for this compound.

Reactivity:

As a diester, this compound is expected to undergo typical ester reactions such as:

-

Hydrolysis: Cleavage of the ester bonds in the presence of acid or base to yield ethanol and 2,5-Dioxahexanedioic acid.

-

Transesterification: Reaction with other alcohols to form different esters.

-

Amidation: Reaction with amines to form the corresponding amides.

Part 4: Applications and Future Research Directions

There is a notable lack of specific applications for this compound in the scientific and patent literature. However, its structural analog, Dimethyl 2,5-Dioxahexanedioate (CAS 88754-66-9), has been mentioned in broader contexts which may provide avenues for investigation for the diethyl version.

Potential Areas of Interest Based on Analogs:

-

Electrolyte Formulations: The dimethyl analog has been investigated as a solvent component in electrolytes for sodium-ion batteries.[5] Its function is to improve the lifetime of the battery cells, although it is noted to have high viscosity.[5] The properties of this compound in similar electrochemical systems could be a valuable area of research.

-

Polymer Chemistry: The general class of dialkyl esters can be used as plasticizers or as monomers in polymerization reactions.

-

Drug Delivery and Formulation: While no direct evidence exists, compounds with similar structures (short-chain PEG-like linkers with ester functionalities) are sometimes explored as biodegradable linkers in prodrugs or as components in drug delivery systems.[6] This remains a speculative area for this specific molecule.

Experimental Protocol: A General Workflow for Investigating a Novel Electrolyte Component

The following is a generalized, hypothetical workflow for evaluating this compound as a co-solvent in a sodium-ion battery electrolyte, based on methodologies for similar compounds.

Caption: Hypothetical workflow for evaluating a novel electrolyte co-solvent.

Part 5: Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be obtained from the supplier before handling.[1][7] Based on the SDS for the structurally similar Dimethyl 2,5-Dioxahexanedioate, general precautions should include:

-

Handling: Use in a well-ventilated area or under a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[8]

-

Hazards: The dimethyl analog is classified as a combustible liquid. Similar precautions should be taken with the diethyl ester until specific data is available.

Part 6: Conclusion

This compound (CAS 35466-87-6) is a commercially available diester with well-defined basic chemical and physical properties. However, there is a significant gap in the scientific literature regarding its synthesis, reactivity, and specific applications. The information available for its dimethyl analog suggests potential utility in materials science, particularly as an electrolyte component. For researchers in drug development, its structure might suggest a role as a biodegradable linker, though this is purely speculative. Significant foundational research is required to fully characterize this compound and unlock its potential applications.

References

- No specific reference used for this introductory st

-

CP Lab Safety. This compound, 25g, Each. [Link]

-

American Elements. This compound. [Link]

- Reference not used.

-

LookChem. Cas 88754-66-9,2,5-DIOXAHEXANEDIOIC ACID DIMETHYL ESTER. [Link]

- Reference not used.

- Reference not used.

- Reference not used.

- Reference not used.

- Reference not used.

-

OSTI.GOV. The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER(35466-87-6) 1H NMR spectrum [chemicalbook.com]

- 5. osti.gov [osti.gov]

- 6. lookchem.com [lookchem.com]

- 7. SDS of 2,5-Dioxahexanedioic Acid Diethyl Ester, Safety Data Sheets, CAS 35466-87-6 - chemBlink [chemblink.com]

- 8. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Physical Properties of Diethyl 2,5-Dioxahexanedioate

Introduction

Diethyl 2,5-dioxahexanedioate is a diester of significant interest in various chemical and pharmaceutical applications. Its molecular structure, characterized by two ethyl ester groups linked by a 2,5-dioxahexane backbone, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development. The information presented herein is grounded in established scientific principles and supported by reliable data sources.

Molecular Identity and Structure

A fundamental understanding of a compound's physical properties begins with its molecular identity. This compound is systematically identified by the following:

-

IUPAC Name: 2,5-Dioxahexanedioic acid diethyl ester

-

Synonyms: Ethyleglykol-bis-ethylcarbonat, Aethylenglykol-bis-aethylcarbonat, Aethylendikohlensaeure-diaethylester, D2456, Aethylenglykol-O.O-dicarbonsaeure-diaethylester[1]

-

CAS Number: 35466-87-6[1]

-

Molecular Formula: C₈H₁₄O₆[1]

-

Molecular Weight: 206.193 g/mol [1]

The structural arrangement of this compound is a key determinant of its physical characteristics. The presence of ether and ester functional groups influences its polarity, intermolecular forces, and, consequently, its macroscopic properties.

Caption: Molecular Structure of this compound.

Core Physical Properties

The physical properties of a compound are critical for its handling, application, and integration into various processes. The following table summarizes the key physical properties of this compound.

| Physical Property | Value |

| Boiling Point | 227 °C[1] |

| Density | 1.15 g/cm³[1] |

| Refractive Index | 1.426[1] |

| Flash Point | 101.193 °C[1] |

| Melting Point | N/A |

Experimental Determination of Physical Properties: Methodologies and Rationale

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. This section outlines the standard experimental protocols for measuring the key physical properties of liquid compounds like this compound.

Boiling Point Determination

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[2]

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small amount of liquid.[3]

Step-by-Step Methodology:

-

A few milliliters of the this compound sample are placed into a small test tube.[4]

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[2]

-

The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4]

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, allowing for uniform heat distribution via convection currents.[2]

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream is observed.[3]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3]

Causality and Trustworthiness: This method is self-validating because the boiling point is observed as a distinct physical event—the cessation of bubble evolution and the entry of the liquid into the capillary. This signifies the point where the vapor pressure of the sample equals the external pressure. The use of a Thiele tube ensures uniform heating, minimizing temperature gradients and enhancing the accuracy of the measurement.[2]

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Density Measurement

Density, the mass per unit volume, is a crucial parameter for quality control and material characterization.[5]

Experimental Protocol: Gravimetric Method

The gravimetric method provides a straightforward and accurate way to determine the density of a liquid.[5][6]

Step-by-Step Methodology:

-

An analytical balance is used to measure the mass of a clean, dry volumetric flask of a known volume (e.g., 10 mL).

-

The volumetric flask is carefully filled with this compound up to the calibration mark.

-

The mass of the filled volumetric flask is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by the known volume of the flask.[6]

Causality and Trustworthiness: This protocol is inherently trustworthy due to its reliance on two fundamental and highly accurate measurements: mass and volume. The use of a calibrated volumetric flask and an analytical balance ensures precision. The direct measurement of mass and volume provides a direct calculation of density, minimizing sources of systematic error.

Caption: Logical Flow for Gravimetric Density Determination.

Refractive Index Measurement

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used.[7]

Experimental Protocol: Abbe Refractometer

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.[8][9]

Step-by-Step Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or isopropanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism.[9]

-

The prisms are closed and locked.

-

A light source, typically a sodium lamp or a filtered white light source, is switched on.[8]

-

While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark region.

-

The compensator knob is adjusted to eliminate any color fringe at the boundary, resulting in a sharp borderline.

-

The main adjustment knob is then used to align the borderline precisely with the crosshairs in the eyepiece.[10]

-

The refractive index is read directly from the instrument's scale.

-

The temperature of the measurement should also be recorded, as the refractive index is temperature-dependent.[7]

Causality and Trustworthiness: The Abbe refractometer operates on the principle of total internal reflection at the interface between the prism and the liquid sample.[8] The critical angle of total internal reflection is directly related to the refractive index of the liquid. The instrument is calibrated using standards of known refractive index, ensuring the accuracy of the measurements. The clear and sharp borderline provides a definitive point of measurement, contributing to the method's reliability.

Conclusion

This technical guide has provided a detailed examination of the core physical properties of this compound, including its boiling point, density, and refractive index. By presenting not only the values of these properties but also the underlying experimental methodologies and their scientific rationale, this document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and effective use of this compound. The emphasis on self-validating protocols and the clear presentation of data are intended to uphold the highest standards of scientific integrity and practical utility.

References

-

2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6 | Chemsrc . (2024, January 12). Retrieved from [Link]

-

Determination of Boiling Point (B.P): . Vijay Nazare. Retrieved from [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination . (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

-

DETERMINATION OF BOILING POINTS . Retrieved from [Link]

-

Density Determination of Solids and Liquids . EAG Laboratories. Retrieved from [Link]

-

How to Calculate Density of a Liquid Substance | Physics . (2021, October 5). Study.com. Retrieved from [Link]

-

Video: Determining the Density of a Solid and Liquid . (2015, June 15). JoVE. Retrieved from [Link]

-

MEASUREMENT OF DENSITY . Retrieved from [Link]

-

Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab . Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

-

Lab 2: Refractive Index and Snell's Law . University of Arizona. Retrieved from [Link]

-

Abbé refractometer . (2025, March 17). BWB. Retrieved from [Link]

-

Abbe's Refractometer . Virtual Labs. Retrieved from [Link]

Sources

- 1. 2,5-DIOXAHEXANEDIOIC ACID DIETHYL ESTER | CAS#:35466-87-6 | Chemsrc [chemsrc.com]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. jove.com [jove.com]

- 6. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 7. Virtual Labs [mp-amrt.vlabs.ac.in]

- 8. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 9. refractometer.pl [refractometer.pl]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

An In-depth Technical Guide to the Solubility of Diethyl 2,5-Dioxahexanedioate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise characterization of a compound's solubility is a cornerstone of successful formulation development, chemical process design, and fundamental research. Diethyl 2,5-dioxahexanedioate, a dicarboxylic acid ester, presents a unique set of physicochemical properties that are of increasing interest in various scientific fields. This guide is designed to provide a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies for its determination. As a Senior Application Scientist, the aim is not merely to present data, but to illuminate the causality behind experimental choices and to provide a self-validating framework for your own solubility investigations.

Introduction to this compound

This compound is an organic compound with the chemical formula C8H14O6. Structurally, it is the diethyl ester of 2,5-dioxahexanedioic acid. Its molecular structure, featuring two ester functional groups, governs its physical and chemical behavior, including its solubility in various media. While it shares characteristics with other dicarboxylic acid esters, its specific arrangement of atoms imparts a distinct polarity and potential for intermolecular interactions. A clear understanding of its solubility is paramount for its application in areas such as polymer chemistry, as a solvent, and as an intermediate in organic synthesis.

Expected Solubility Profile: Insights from Analogous Compounds

Direct, quantitative solubility data for this compound is not extensively reported in publicly available literature. However, by examining the solubility of structurally similar diethyl esters of dicarboxylic acids, we can establish a highly probable solubility profile.

Key Structural Analogs:

-

Diethyl Oxalate: Miscible with ethanol, ether, acetone, and other common organic solvents; slightly soluble in water.[1][2][3][4][5]

-

Diethyl Malonate: Miscible with ethanol, ether, chloroform, and benzene; slightly soluble in water (2.08 g/100 mL at 20°C).[6][7][8][9][10]

-

Diethyl Succinate: Miscible in alcohols and ethers, with limited solubility in water (approximately 19.1 mg/mL at 25°C).[11][12][13][14]

Inference for this compound:

Based on the trends observed with these analogs, this compound is expected to be:

-

Highly soluble to miscible in a range of common organic solvents, particularly polar aprotic solvents (e.g., acetone, ethyl acetate) and alcohols (e.g., ethanol, methanol).

-

Sparingly soluble to insoluble in water. The presence of the ether linkages in the backbone may slightly increase its aqueous solubility compared to a simple diester of a similar molecular weight, but it will still be predominantly hydrophobic.

-

Soluble in non-polar and weakly polar solvents such as toluene and chloroform, although likely to a lesser extent than in more polar organic solvents.

This expected solubility profile is crucial for the initial selection of solvents in experimental determinations and for guiding its use in various applications.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[15][16][17][18] The underlying principle is to create a saturated solution by agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium. The concentration of the solute in the clear, saturated solution is then determined analytically.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Addition of Excess Solute: To a series of vials, add a known volume of the chosen solvent (e.g., 10 mL). Add an excess amount of this compound to each vial. The "excess" should be enough to ensure that a solid or separate liquid phase of the solute remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate with controlled temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle. For more rapid and complete separation, centrifuge the vials at a controlled temperature.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. To remove any remaining undissolved micro-droplets, filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility as the average concentration from replicate experiments. Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

Visual Representation of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be presented in a structured tabular format.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Solubility (mol/L) | Qualitative Description |

| Water | 80.1 | [Experimental Value] | [Calculated Value] | Sparingly Soluble |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] | Miscible |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] | Miscible |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] | Highly Soluble |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | Soluble |

| Hexane | 1.9 | [Experimental Value] | [Calculated Value] | Sparingly Soluble |

Note: This table is a template. Researchers should replace the bracketed values with their own experimentally determined data.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

For a more theoretical approach to solvent selection and solubility prediction, Hansen Solubility Parameters (HSP) can be a powerful tool.[19][20] The principle of HSP is that "like dissolves like," where the total cohesive energy of a substance is divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

A solvent is more likely to dissolve a solute if their Hansen parameters are similar. The distance (Ra) between the HSP of two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Logical Framework for HSP Application

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a robust framework for its determination exists. By leveraging the known solubility of analogous compounds, a strong predictive foundation can be established. The detailed shake-flask experimental protocol provided in this guide offers a reliable method for generating precise and accurate solubility data. Furthermore, the application of theoretical models such as Hansen Solubility Parameters can aid in the rational selection of solvents and the prediction of solubility behavior. This integrated approach of theoretical prediction and empirical determination will empower researchers, scientists, and drug development professionals to confidently characterize and utilize this compound in their respective fields.

References

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]

-

Grokipedia. (n.d.). Diethyl malonate. Grokipedia. [Link]

-

ASTM International. (2017). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link]

-

Grokipedia. (n.d.). Diethyl succinate. Grokipedia. [Link]

-

ChemBK. (n.d.). Diethyl oxalate. ChemBK. [Link]

-

Choice Org. (n.d.). Diethyl oxalate. Choice Org. [Link]

-

ChemBK. (n.d.). Diethyl malonate. ChemBK. [Link]

-

LookChem. (n.d.). Cas 95-92-1,Diethyl oxalate. LookChem. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Ataman Kimya. (n.d.). DIETHYL SUCCINATE. Ataman Kimya. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl Succinate. PubChem. [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl Malonate. PubChem. [Link]

-

ASTM International. (n.d.). ASTM: D5790: Purgeable Organic Compounds in Water. ASTM. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

(n.d.). DIETHYL MALONATE. [Link]

-

MDPI. (2020). Accuracy of Molar Solubility Prediction from Hansen Parameters. An Exemplified Treatment of the Bioantioxidant l-Ascorbic Acid. MDPI. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. [Link]

-

Study.com. (n.d.). How to Calculate Solubility. Study.com. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Diethyl oxalate - Choice Org [choiceorg.com]

- 3. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. lookchem.com [lookchem.com]

- 6. grokipedia.com [grokipedia.com]

- 7. chembk.com [chembk.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. manavchem.com [manavchem.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Diethyl succinate CAS#: 123-25-1 [m.chemicalbook.com]

- 13. Diethyl succinate | 123-25-1 [chemicalbook.com]

- 14. Diethyl Succinate | C8H14O4 | CID 31249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. bioassaysys.com [bioassaysys.com]

- 18. scielo.br [scielo.br]

- 19. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 20. kinampark.com [kinampark.com]

A Technical Guide to the Spectroscopic Characterization of Diethyl 2,5-Dioxahexanedioate

This guide provides an in-depth analysis of the key spectroscopic data for Diethyl 2,5-Dioxahexanedioate (CAS: 35466-87-6), also known as diethyl diglycolate. Tailored for researchers and professionals in chemistry and drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in fundamental principles and established methodologies. The causality behind experimental choices and data interpretation is elucidated to provide a practical and comprehensive resource for compound verification and quality control.

Molecular Structure and Spectroscopic Implications

Understanding the molecular structure is paramount to predicting and interpreting spectroscopic data. This compound is a symmetrical diester incorporating an ether linkage.

Structure: C₈H₁₄O₆ Systematic Name: this compound

The key structural features are:

-

Two equivalent ethyl ester groups (-COOCH₂CH₃)

-

A central diether linkage (-O-CH₂-CH₂-O-), which is actually part of the diglycolate backbone (-O-CH₂-C(O)-). A more accurate representation is two ester groups linked by a central ether oxygen on the acid side: (CH₃CH₂OOCCH₂OCH₂COOCH₂CH₃). Correction: The name 2,5-Dioxahexanedioate implies the structure is EtOOC-CH₂-O-CH₂-COOEt. Let's re-evaluate based on the IUPAC name. Hexanedioate is a 6-carbon chain dicarboxylic acid. 2,5-Dioxa means carbons at position 2 and 5 are replaced by oxygen. The structure is C(O)¹-O²-CH₂³-CH₂⁴-O⁵-C(O)⁶. The diethyl ester would be Et-O-C(O)-O-CH₂-CH₂-O-C(O)-O-Et. This seems incorrect.

Let's reconsider the common name, diethyl diglycolate. Diglycolic acid is O(CH₂COOH)₂. The diethyl ester is therefore O(CH₂COOCH₂CH₃)₂ . This structure, C₂H₅OOCCH₂-O-CH₂COOC₂H₅, is consistent with the molecular formula C₈H₁₄O₆ and is the most logical structure. This molecule possesses a high degree of symmetry, with a C₂ axis passing through the central ether oxygen. This symmetry dictates that the two ethyl groups are chemically equivalent, as are the two methylene groups adjacent to the ether oxygen.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

} Caption: Molecular structure of this compound.

This symmetry predicts a simplified NMR spectrum:

-